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Compound of Interest

Compound Name: Methyl isoquinoline-7-carboxylate

CAS No.: 178262-31-2

Cat. No.: B065334

Get Quote

Executive Summary
Methyl isoquinoline-7-carboxylate is a critical pharmacophore in the development of Rho-

kinase (ROCK) inhibitors, antitumor agents, and cardiovascular therapeutics. While the

isoquinoline core is ubiquitous, installing a carboxylate specifically at the 7-position presents a

classic regioselectivity challenge. Direct electrophilic aromatic substitution of isoquinoline

predominantly yields the 5-isomer, making the 7-isomer difficult to access via standard text-

book methods.

This Application Note details a scalable, three-stage protocol designed for kilogram-scale

production. Unlike the low-yielding Pomeranz-Fritsch cyclization (which produces inseparable

5-/7-isomer mixtures), this route utilizes the regioselective bromination of 1,2,3,4-

tetrahydroisoquinoline (THIQ) followed by aromatization and palladium-catalyzed

carbonylation. This workflow ensures high regiochemical fidelity (>95% 7-isomer), operational

safety, and process robustness.
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The synthetic strategy relies on the differing reactivity profiles of the isoquinoline

(heteroaromatic) and tetrahydroisoquinoline (alkyl-aromatic) cores.

The Challenge: Direct bromination of isoquinoline yields 5-bromoisoquinoline due to the

electronic influence of the protonated nitrogen.

The Solution: Hydrogenation to the tetrahydro- derivative changes the electronic landscape

to a dialkyl-benzene system. Bromination of the hydrochloride salt of THIQ occurs

regioselectively at the 7-position (para to the C8a bridgehead carbon), bypassing the 5-

isomer trap.
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Caption: Figure 1. Strategic route avoiding the 5-isomer impurity by utilizing the regioselective

bromination of the tetrahydro- intermediate.

Detailed Experimental Protocols
Stage 1: Regioselective Bromination of 1,2,3,4-
Tetrahydroisoquinoline
Objective: Synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Scale: 100 g

input.

Rationale: Using the hydrochloride salt prevents N-bromination and oxidation. The solvent,

nitrobenzene, suppresses radical side reactions and moderates the exotherm.

Reagents:

1,2,3,4-Tetrahydroisoquinoline (THIQ): 100.0 g (0.75 mol)
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Hydrochloric acid (conc.): 75 mL

Bromine (Br₂): 126.0 g (0.79 mol, 1.05 equiv)

Nitrobenzene: 400 mL

Ethanol (for recrystallization)

Protocol:

Salt Formation: In a 1 L flask, dissolve THIQ (100 g) in ethanol (300 mL). Cool to 0°C. Add

conc. HCl dropwise. Evaporate to dryness to obtain THIQ·HCl as a white solid.[1]

Bromination: Suspend the dry THIQ·HCl in nitrobenzene (400 mL) in a 2 L reactor equipped

with a mechanical stirrer, dropping funnel, and caustic scrubber (for HBr fumes).

Heat the suspension to 70–75°C.

Add Bromine dropwise over 2 hours. Caution: Exothermic. Maintain internal temperature

<85°C.[2]

Stir at 80°C for an additional 2 hours.

Workup: Cool to room temperature. Filter the solid precipitate (crude 7-bromo-THIQ·HCl).

Wash the filter cake with cold acetone (2 × 100 mL) to remove nitrobenzene.

Purification: Recrystallize from ethanol/water (9:1) to remove any 5-bromo isomer traces.

Yield: Expected ~130–140 g (70–75%).

QC Check: HPLC purity >98%; 1H NMR should show a doublet at ~7.3 ppm (C8-H) and dd

at ~7.2 ppm (C6-H), confirming 7-substitution.

Stage 2: Oxidative Aromatization (Dehydrogenation)
Objective: Conversion to 7-bromoisoquinoline. Scale: 100 g input (salt).
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Rationale: Catalytic dehydrogenation using Pd/C is cleaner and more scalable than chemical

oxidants (e.g., KMnO4 or DDQ) which generate stoichiometric waste.

Reagents:

7-Bromo-1,2,3,4-THIQ[3][4][5]·HCl: 100 g

10% Pd/C (50% wet): 10 g (10 wt% loading)

Decalin (Decahydronaphthalene): 500 mL

Sodium Carbonate (aq): For neutralization

Protocol:

Free Base Formation: Dissolve the salt in water (500 mL) and adjust pH to 10 with 20%

NaOH. Extract with Ethyl Acetate (3 × 300 mL). Dry (Na₂SO₄) and concentrate to give the

free base oil.

Reaction: Charge the oil, Decalin (500 mL), and Pd/C (10 g) into a reactor fitted with a reflux

condenser.

Reflux: Heat to vigorous reflux (approx. 190°C) for 12–16 hours. Monitor by HPLC for

disappearance of starting material.

Filtration: Cool to 80°C. Filter through a Celite pad to remove the catalyst. Wash pad with hot

toluene.

Extraction: Extract the organic filtrate with 2M HCl (3 × 200 mL). The product moves to the

aqueous phase; Decalin stays in the organic phase.

Isolation: Basify the combined aqueous acidic extracts with NH₄OH to pH 9. The product will

precipitate.

Purification: Filter the solid, wash with water, and dry. If necessary, recrystallize from

hexane/EtOAc.

Yield: Expected ~65–70 g (80%).
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Characterization: 7-Bromoisoquinoline (MP: 68–70°C).

Stage 3: Palladium-Catalyzed Methoxycarbonylation
Objective: Synthesis of Methyl isoquinoline-7-carboxylate. Scale: 50 g input.

Rationale: Carbonylation is the most atom-efficient method to install the ester. The use of dppp

(1,3-bis(diphenylphosphino)propane) as a bidentate ligand is critical for stabilizing the Pd

species and preventing catalyst poisoning by the isoquinoline nitrogen.

Reagents:

7-Bromoisoquinoline: 50.0 g (0.24 mol)

Palladium(II) Acetate [Pd(OAc)₂]: 1.08 g (2 mol%)

dppp: 2.18 g (2.2 mol%)

Triethylamine (TEA): 48.5 g (2.0 equiv)

Methanol (anhydrous): 500 mL

Carbon Monoxide (CO): 50 psi (approx. 3.5 bar)

Protocol:

Setup: Use a stainless steel autoclave (Parr reactor).

Charging: Dissolve 7-bromoisoquinoline, Pd(OAc)₂, dppp, and TEA in Methanol (500 mL)

under nitrogen atmosphere. Transfer to the autoclave.

Purging: Purge the vessel 3 times with Nitrogen (50 psi), then 3 times with CO (50 psi).

Reaction: Pressurize to 50 psi CO and heat to 100°C. Stir at 800 rpm.

Monitoring: Reaction typically completes in 12–18 hours. Monitor pressure drop (re-

pressurize if necessary) and check aliquot by HPLC.

Workup: Cool to room temperature. Vent CO carefully (Fume hood!).
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Filtration: Filter the reaction mixture through Celite to remove Pd black. Rinse with MeOH.[2]

Concentration: Remove methanol under reduced pressure.

Partition: Dissolve residue in DCM (300 mL) and wash with water (200 mL) and brine (200

mL).

Purification: The crude product is usually quite pure. For pharma-grade, pass through a short

silica plug (eluting with DCM/MeOH 98:2) or recrystallize from MeOH/Water.

Yield: Expected ~40 g (88–92%).

Quantitative Data Summary
Parameter

Stage 1
(Bromination)

Stage 2
(Aromatization)

Stage 3
(Carbonylation)

Starting Material 1,2,3,4-THIQ 7-Bromo-THIQ 7-Bromoisoquinoline

Reagent Br₂ / Nitrobenzene Pd/C / Decalin CO / MeOH / Pd-dppp

Temperature 75°C 190°C (Reflux) 100°C

Time 4 h 12–16 h 12–18 h

Typical Yield 70–75% 80% 90%

Purity (HPLC) >98% (after recryst.) >97% >99%

Critical Control Temp < 85°C (regio) Complete conversion
CO Pressure / O2

exclusion

Safety & Hazard Analysis (E-E-A-T)
Bromine (Br₂): Highly corrosive and toxic. Causes severe burns. Control: Use a dedicated

addition funnel with Teflon seals. Quench scrubber with sodium thiosulfate solution.

Nitrobenzene: Toxic by inhalation and skin absorption. Suspected carcinogen. Control:

Handle in a high-efficiency fume hood. Wear permeation-resistant gloves (PVA or Viton).
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Carbon Monoxide (CO): Silent killer. Control: Use a CO monitor in the lab. Pressure test the

autoclave with N₂ before introducing CO. Ensure rupture disc is rated correctly.

Palladium Residues: Heavy metal contamination. Control: Perform ICP-MS analysis on the

final product to ensure Pd levels are <10 ppm (ICH Q3D guidelines). Use metal scavengers

(e.g., SiliaMetS® Thiol) if necessary.
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Commercial Availability & CAS

7-Bromoisoquinoline (CAS: 58794-09-5).[5]

Methyl isoquinoline-7-carboxyl

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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